Fmoc-(r)-3-amino-2-(4-(tert-butyl)benzyl)propanoic acid
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Overview
Description
Fmoc-®-3-amino-2-(4-(tert-butyl)benzyl)propanoic acid: is a compound used primarily in the field of organic chemistry, particularly in peptide synthesis. The compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used to protect the amino group of amino acids during peptide synthesis. The tert-butyl group provides steric hindrance, which can influence the reactivity and stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-®-3-amino-2-(4-(tert-butyl)benzyl)propanoic acid typically involves the protection of the amino group with the Fmoc group. This can be achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate. The tert-butyl group can be introduced through alkylation reactions using tert-butyl bromide under basic conditions .
Industrial Production Methods: Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for better control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl position, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl position.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Benzyl alcohol, benzaldehyde.
Reduction: Alcohol derivatives.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
Chemistry: The compound is widely used in solid-phase peptide synthesis (SPPS) due to its Fmoc protecting group, which allows for selective deprotection under mild conditions .
Biology: In biological research, the compound can be used to synthesize peptides and proteins for studying enzyme-substrate interactions, protein-protein interactions, and other biochemical processes.
Medicine: The compound is used in the development of peptide-based drugs and therapeutic agents. Its ability to protect amino groups during synthesis makes it valuable in the production of complex peptides with therapeutic potential.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of Fmoc-®-3-amino-2-(4-(tert-butyl)benzyl)propanoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions during the synthesis process. It can be selectively removed under basic conditions, typically using piperidine, to reveal the free amino group for subsequent reactions . The tert-butyl group provides steric hindrance, influencing the reactivity and stability of the compound.
Comparison with Similar Compounds
Fmoc-protected amino acids: These compounds also use the Fmoc group for protecting amino groups during peptide synthesis.
Boc-protected amino acids: These compounds use the tert-butyloxycarbonyl (Boc) group for protection, which is removed under acidic conditions.
Uniqueness: Fmoc-®-3-amino-2-(4-(tert-butyl)benzyl)propanoic acid is unique due to the combination of the Fmoc and tert-butyl groups, which provide both protection and steric hindrance. This combination allows for selective reactions and improved stability during synthesis, making it a valuable tool in peptide chemistry.
Properties
Molecular Formula |
C29H31NO4 |
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Molecular Weight |
457.6 g/mol |
IUPAC Name |
(2R)-2-[(4-tert-butylphenyl)methyl]-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C29H31NO4/c1-29(2,3)21-14-12-19(13-15-21)16-20(27(31)32)17-30-28(33)34-18-26-24-10-6-4-8-22(24)23-9-5-7-11-25(23)26/h4-15,20,26H,16-18H2,1-3H3,(H,30,33)(H,31,32)/t20-/m1/s1 |
InChI Key |
YJKSTRQYRGWPHK-HXUWFJFHSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C[C@H](CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CC(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Origin of Product |
United States |
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